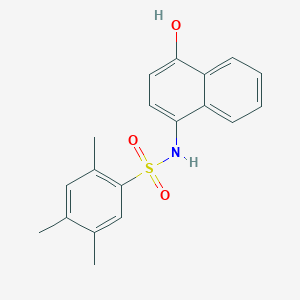![molecular formula C24H23NO5S B281007 Butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281007.png)
Butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is that it is relatively easy to synthesize. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-methyl-5-nitronaphthalene with butyl isocyanate, followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with phenylsulfonyl chloride to form the final product.
Scientific Research Applications
Butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, it has been used as a reagent for various transformations.
properties
Molecular Formula |
C24H23NO5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
butyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H23NO5S/c1-3-4-14-29-24(26)22-16(2)30-23-19-13-9-8-12-18(19)21(15-20(22)23)25-31(27,28)17-10-6-5-7-11-17/h5-13,15,25H,3-4,14H2,1-2H3 |
InChI Key |
URRVZXFEHWTPPL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)

![Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)